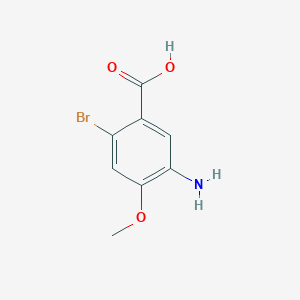

5-Amino-2-Brom-4-Methoxybenzoesäure

Übersicht

Beschreibung

5-Amino-2-bromo-4-methoxybenzoic acid is a compound with the molecular weight of 246.06 . It is a solid substance that is stored at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-2-bromo-4-methoxybenzoic acid is1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Amino-2-bromo-4-methoxybenzoic acid is a solid substance stored at room temperature . Its molecular weight is 246.06 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

In der medizinischen Chemie wird 5-Amino-2-Brom-4-Methoxybenzoesäure als Baustein für die Synthese komplexer Moleküle verwendet. Sie dient als Vorläufer bei der Herstellung verschiedener pharmakologisch aktiver Verbindungen, einschließlich potenzieller Behandlungen für neurologische Erkrankungen und Krebs. Das in der Verbindung vorhandene Bromatom ist besonders nützlich für anschließende Kreuzkupplungsreaktionen, ein häufiges Verfahren zum Aufbau von Kohlenstoff-Kohlenstoff-Bindungen in medizinischen Verbindungen .

Landwirtschaft

Im landwirtschaftlichen Bereich findet diese Verbindung Anwendung bei der Synthese von Herbiziden und Pestiziden. Ihre chemische Struktur ermöglicht die Herstellung von Derivaten, die das Wachstum unerwünschter Pflanzen stören oder bestimmte Schädlinge bekämpfen können, ohne die Nutzpflanzen zu schädigen .

Materialwissenschaft

In der Materialwissenschaft wird this compound verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Sie kann in Polymere eingearbeitet werden, um deren thermische Stabilität, mechanische Festigkeit zu verbessern oder um spezifische funktionelle Gruppen einzuführen, die weiter reagieren können, um neuartige Materialien zu erzeugen .

Umweltwissenschaften

Die Umweltwissenschaften profitieren von dieser Verbindung durch ihren Einsatz bei der Entwicklung chemischer Sensoren und Absorptionsmittel. Diese sind so konzipiert, dass sie Schadstoffe erkennen und einfangen, was zur Umweltüberwachung und -sanierung beiträgt .

Biochemie

Biochemiker verwenden this compound in Proteinmodifikationsstudien. Die Verbindung kann verwendet werden, um Proteine zu markieren oder zu vernetzen, was zum Verständnis der Proteinstruktur und -funktion beiträgt. Zusätzlich kann sie an der Synthese kleiner Moleküle beteiligt sein, die biologische Pfade nachahmen oder hemmen können .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Standard oder Reagenz in verschiedenen analytischen Verfahren verwendet. Ihre gut definierte Struktur und Reaktivität machen sie für den Einsatz bei der Kalibrierung von Instrumenten oder als Reaktant bei der Entwicklung neuer analytischer Methoden geeignet .

Organische Synthese

Die organische Synthese sieht den Einsatz von this compound beim Aufbau komplexer organischer Gerüste. Ihre Reaktivität ermöglicht die Einführung verschiedener funktioneller Gruppen, was sie zu einem vielseitigen Reagenz für den Aufbau verschiedener organischer Moleküle macht, einschließlich Naturstoffanaloga und neuartiger Polymere .

Pharmakologie

In der Pharmakologie spielt die Verbindung eine zentrale Rolle bei der Wirkstoffforschung und -entwicklung. Sie wird verwendet, um potenzielle Wirkstoffkandidaten zu synthetisieren, insbesondere solche, die auf bestimmte Rezeptoren oder Enzyme im Körper abzielen. Ihre Modifikation kann zur Entdeckung neuer Therapeutika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (dmt1) inhibitors .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that similar compounds can inhibit dmt1, which plays a crucial role in iron homeostasis .

Result of Action

Similar compounds have been shown to inhibit dmt1, which could potentially affect iron homeostasis .

Biochemische Analyse

Biochemical Properties

5-Amino-2-bromo-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .

Cellular Effects

The effects of 5-Amino-2-bromo-4-methoxybenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid can impact metabolic pathways by altering the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, 5-Amino-2-bromo-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid may influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-bromo-4-methoxybenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-2-bromo-4-methoxybenzoic acid can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive changes in cells, such as alterations in gene expression or metabolic pathways, which can affect cellular function .

Dosage Effects in Animal Models

The effects of 5-Amino-2-bromo-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Amino-2-bromo-4-methoxybenzoic acid can result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

5-Amino-2-bromo-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 5-Amino-2-bromo-4-methoxybenzoic acid within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 5-Amino-2-bromo-4-methoxybenzoic acid may localize to specific compartments or organelles, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of 5-Amino-2-bromo-4-methoxybenzoic acid is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Eigenschaften

IUPAC Name |

5-amino-2-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSAJYIIGFPFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

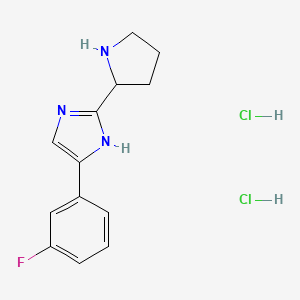

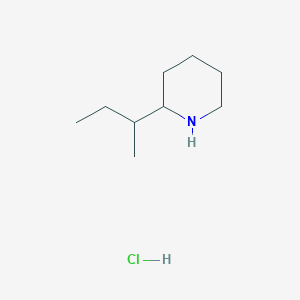

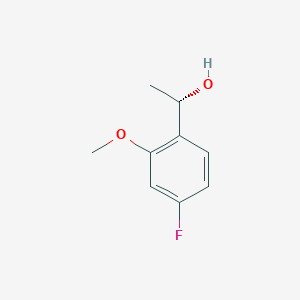

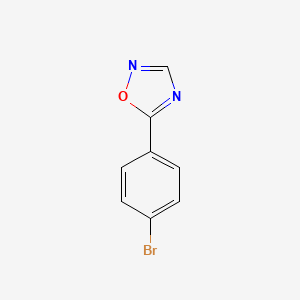

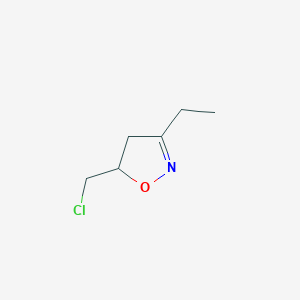

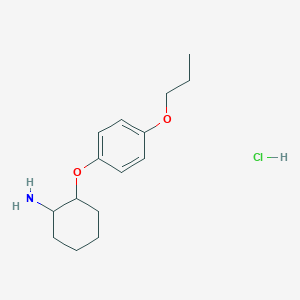

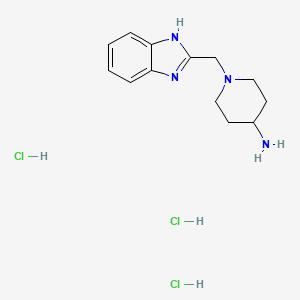

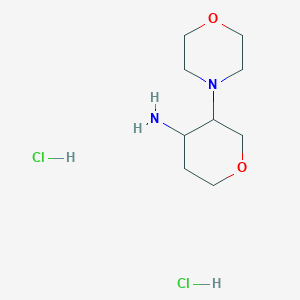

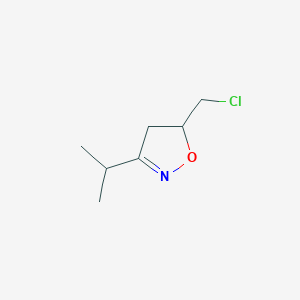

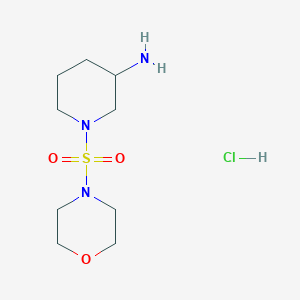

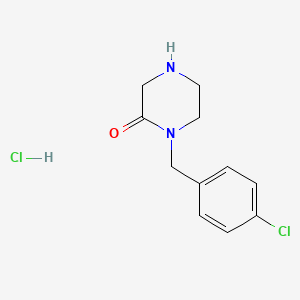

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)